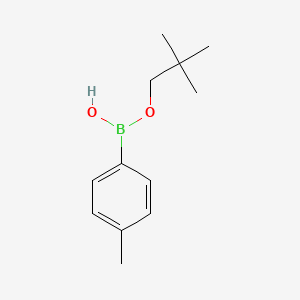
2,2-Dimethylpropoxy-(4-methylphenyl)borinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylphenylboronic acid neopentyl ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability, reactivity, and ease of preparation, making it a valuable reagent in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
4-Methylphenylboronic acid neopentyl ester can be synthesized through the esterification of 4-methylphenylboronic acid with neopentyl glycol. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the ester bond. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 4-methylphenylboronic acid neopentyl ester involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
化学反応の分析
Types of Reactions
4-Methylphenylboronic acid neopentyl ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a carbon-carbon bond, producing biaryl or substituted alkenes.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-methylphenylboronic acid and neopentyl glycol.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.
Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) aqueous solutions.
Major Products
Suzuki–Miyaura Coupling: Biaryl or substituted alkenes.
Oxidation: 4-Methylphenol.
Hydrolysis: 4-Methylphenylboronic acid and neopentyl glycol.
科学的研究の応用
4-Methylphenylboronic acid neopentyl ester has numerous applications in scientific research:
Chemistry: Widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, essential in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology: Utilized in the development of boron-containing compounds for biological studies, including enzyme inhibitors and molecular probes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of boron-containing drugs with unique pharmacological properties.
Industry: Employed in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-boron bonds.
作用機序
The primary mechanism of action for 4-methylphenylboronic acid neopentyl ester involves its role as a boron reagent in Suzuki–Miyaura coupling reactions. The process includes the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or substituted alkene product and regenerating the palladium catalyst.
類似化合物との比較
Similar Compounds
Pinacol Boronic Esters: Similar in structure and reactivity, but pinacol boronic esters are often more stable and easier to handle.
Catechol Boronic Esters: Known for their high reactivity, but they can be more challenging to synthesize and purify.
Alkenylboranes: Used in similar coupling reactions but have different reactivity profiles and stability.
Uniqueness
4-Methylphenylboronic acid neopentyl ester is unique due to its balance of stability, reactivity, and ease of preparation. It offers a versatile and efficient option for various synthetic applications, particularly in Suzuki–Miyaura coupling reactions.
特性
分子式 |
C12H19BO2 |
|---|---|
分子量 |
206.09 g/mol |
IUPAC名 |
2,2-dimethylpropoxy-(4-methylphenyl)borinic acid |
InChI |
InChI=1S/C12H19BO2/c1-10-5-7-11(8-6-10)13(14)15-9-12(2,3)4/h5-8,14H,9H2,1-4H3 |
InChIキー |
VKHCYLVRGBKLAH-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C)(O)OCC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Benzo[1,3]dioxol-5-ylmethyl-4-ethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13405571.png)
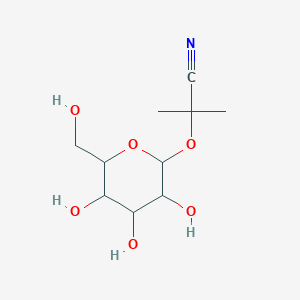
![sodium;(2R,3R,4R,5S,6S)-6-[(2R,3R,4R,5R,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-oxidooxysulfonyloxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13405584.png)
![2-[(2S)-6-[[(1S)-1-Ethoxycarbonyl-3-phenyl-propyl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid;2-((2S,6R)-6-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-4-yl)acetic acid](/img/structure/B13405593.png)
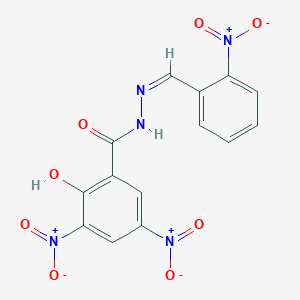
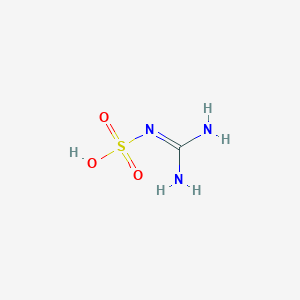
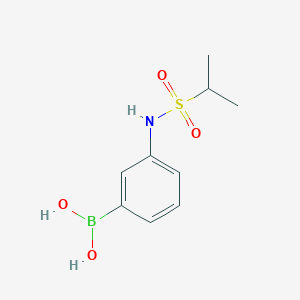

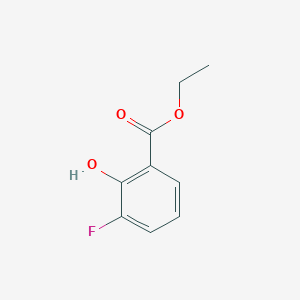
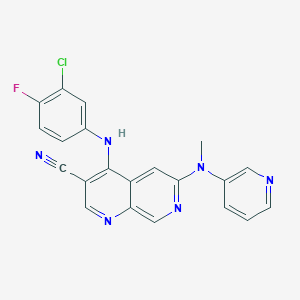
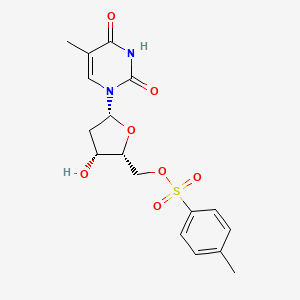
![[(2R,3R,4R)-2-(3,4-Dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-chroman-8-yl]-5,7-dihydroxy-chroman-3-yl]3,4,5-trihydroxybenzoate](/img/structure/B13405646.png)
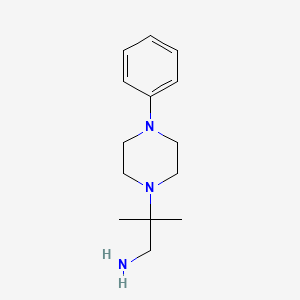
![(8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13405661.png)
